Technical Documentation Center

1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
  • CAS: 1354705-17-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole: A Technical Whitepaper

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Discovery Chemists, Process Scientists, and Pharmacologists Executive Summary In modern drug discovery, the architectural shif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Discovery Chemists, Process Scientists, and Pharmacologists

Executive Summary

In modern drug discovery, the architectural shift away from planar, "flatland" aromatics toward sp³-rich, three-dimensional scaffolds has become a critical strategy for improving clinical success rates. 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CAS: 1354705-17-1) represents a highly privileged, modular building block designed specifically for this paradigm.

By integrating a lipophilic cyclopentyl ring with a sterically tuning methyl group and a highly reactive iodine handle, this molecule serves as an advanced intermediate for the synthesis of targeted kinase inhibitors, allosteric modulators, and novel bioisosteres. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in transition-metal catalysis, and field-proven, self-validating experimental protocols.

Physicochemical Properties & Structural Causality

Understanding the physicochemical baseline of a building block is essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the downstream Active Pharmaceutical Ingredient (API). The structural features of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole have been intentionally designed to optimize both synthetic reactivity and biological target engagement.

Quantitative Property Matrix
PropertyValueCausality & Strategic Significance
CAS Number 1354705-17-1Standardized identifier for global inventory and regulatory tracking [1].
Molecular Formula C₉H₁₃IN₂Indicates a halogenated, nitrogen-rich heterocycle optimal for H-bond networking.
Molecular Weight 276.12 g/mol Low molecular weight ensures downstream coupling products remain within Lipinski’s Rule of 5.
Fraction sp³ (Fsp³) 0.67 (6 of 9 Carbons)The cyclopentyl and methyl groups provide a high Fsp³, enhancing aqueous solubility and reducing off-target promiscuity compared to flat biaryl systems.
C–I Bond Dissociation ~240 kJ/molThe weak carbon-iodine bond ensures rapid, low-barrier oxidative addition by Pd(0) or Cu(I) catalysts, minimizing required reaction temperatures.
Topological Polar Surface Area (TPSA) 17.8 ŲLow TPSA promotes excellent membrane permeability, crucial for intracellular target engagement (e.g., cytosolic kinases).
Mechanistic Insights into the Scaffold

The N1-cyclopentyl group acts as a lipophilic shield. In the context of kinase inhibitors, this sp³-rich ring frequently occupies the hydrophobic selectivity pocket adjacent to the ATP-binding hinge region. Meanwhile, the C3-methyl group forces a steric twist upon any aryl group subsequently coupled at the C4 position. This induced non-planarity prevents π -stacking aggregation in aqueous media, directly improving the thermodynamic solubility of the final drug candidate.

Logical Workflow & Synthetic Modularity

The primary utility of this compound lies in its C4-iodo handle. Iodine is significantly more polarizable than bromine or chlorine, making it the premier leaving group for [3].

Workflow A 1-Cyclopentyl-4-iodo- 3-methyl-1H-pyrazole B Physicochemical Profiling A->B ADME/Tox C C4-Iodo Functionalization A->C Pd/Cu Catalysis D Suzuki-Miyaura Coupling C->D E Buchwald-Hartwig Amination C->E F Targeted Kinase Inhibitors D->F C-C Bond E->F C-N Bond

Caption: Logical workflow from physicochemical profiling to targeted kinase inhibitor synthesis.

Field-Proven Experimental Protocols

As a Senior Application Scientist, I mandate that all protocols operate as self-validating systems . A protocol must not only describe what to do, but provide built-in mechanistic checkpoints that tell the operator why a reaction succeeded or failed.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C4-aryl pyrazole via C–C bond construction. Mechanistic Rationale: Microwave irradiation provides uniform dielectric heating, rapidly overcoming the activation energy barrier of the transmetalation step. This minimizes competitive protodehalogenation, a common side reaction in electron-rich pyrazoles [2].

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave-safe vial, add 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

    • Causality: The 20% stoichiometric excess of the boronic acid compensates for potential homocoupling or protodeboronation under basic conditions.

  • Catalyst & Base: Add Pd(PPh3​)4​ (5 mol%) and Cs2​CO3​ (2.0 equiv).

    • Causality: Cesium carbonate provides superior solubility in organic media compared to sodium salts, accelerating the critical transmetalation step.

  • Solvent System: Introduce 4.0 mL of a degassed 1,4-Dioxane/Water (4:1 v/v) mixture. Purge the vial with Argon for 5 minutes.

  • Execution: Seal the vial with a crimp cap and irradiate in a microwave reactor at 90°C for 15 minutes.

  • Self-Validation Checkpoint (LC-MS): Analyze a 10 μ L aliquot via LC-MS. This system is self-validating: because boronic acid is in excess, any unreacted starting material ( m/z 277 [M+H]+ ) observed in the trace is strictly due to catalyst oxidation/deactivation rather than reagent depletion. This immediately directs the operator to troubleshoot their inert atmosphere technique.

  • Workup: Quench with brine, extract with Ethyl Acetate ( 3×10 mL), dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: Coupling the 4-iodo position with an amine to form a C–N bond, a common motif in [4].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk tube with the pyrazole substrate (1.0 equiv), a primary amine (1.2 equiv), Pd2​(dba)3​ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 equiv).

    • Causality: Pyrazole nitrogens can act as competitive ligands, poisoning the palladium catalyst. The strong bidentate bite angle of Xantphos prevents the pyrazole from displacing the phosphine ligand, preserving the active catalytic cycle.

  • Atmosphere: Evacuate the tube and backfill with Argon (repeat 3x).

  • Reaction: Add anhydrous Toluene (0.2 M concentration) and heat at 100°C for 8 hours.

  • Self-Validation Checkpoint (Visual): The visual transition of the reaction mixture from a deep red (active Pd(0)-Xantphos complex) to a precipitated black suspension (Pd black) serves as a real-time, colorimetric indicator of catalyst death. If this occurs before hour 8, the solvent was inadequately dried or degassed.

Mechanistic Pathway Visualization

The efficiency of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole in the protocols above is dictated by its behavior in the palladium catalytic cycle. The highly polarized C–I bond ensures that the Oxidative Addition step is virtually instantaneous.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C-I Cleavage) Pd0->OA + Pyrazole Substrate TM Transmetalation (Boronic Acid) OA->TM + Ar-B(OH)2, Base RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Catalyst Regeneration Prod C4-Functionalized Pyrazole RE->Prod

Caption: Palladium-catalyzed cross-coupling catalytic cycle utilizing the 4-iodo pyrazole handle.

References

  • Usami, Y., et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs". Molecules 2021, 26(11), 3370. URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 1-Cyclopentyl-4-iodo-3-methyl-1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole. This document delves into the scientific rationale behind its use as a scaffold in medicinal chemistry, drawing upon the well-established importance of the pyrazole core and the strategic introduction of specific substituents.

Introduction: The Pyrazole Scaffold and Strategic Substitution

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its presence in a multitude of clinically successful drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] The metabolic stability and versatile biological activities of pyrazole-containing compounds make them a cornerstone in the development of new therapeutic agents.[2] These derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][4][5]

The subject of this guide, 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole, is a strategically designed molecule that leverages the inherent properties of the pyrazole core with specific substitutions to enhance its potential as a drug candidate.

  • 1-Cyclopentyl Group: The N-cyclopentyl group increases the lipophilicity of the molecule. This can improve its ability to cross cell membranes and enhance its oral bioavailability.

  • 3-Methyl Group: The methyl group at the 3-position can serve as a key interaction point within a target protein's binding pocket and can also influence the molecule's metabolic stability.

  • 4-Iodo Group: The iodine atom at the 4-position is a critical feature. Halogenation, particularly with iodine, can significantly modulate a compound's physicochemical and biological properties.[6] Iodine can act as a strong halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in enhancing ligand-protein binding affinity and selectivity.[6] Furthermore, the presence of a halogen can block sites of metabolism, thereby increasing the compound's half-life.[6] The iodo-substituent also provides a reactive handle for further synthetic modifications, such as Sonogashira cross-coupling reactions, allowing for the creation of diverse chemical libraries.[7]

Potential Therapeutic Applications

Given the extensive research into pyrazole derivatives, 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole is a promising candidate for investigation in several therapeutic areas:

  • Oncology: Pyrazole-based compounds are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[6] The pyrazole scaffold can be functionalized to optimize interactions with the ATP-binding site of kinases.

  • Inflammation: Many pyrazole derivatives exhibit significant anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[8]

  • Infectious Diseases: The pyrazole nucleus is a component of various compounds with demonstrated antibacterial and antifungal activities.[1][9]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole.

Protocol 1: Synthesis of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole

This protocol is a representative method for the synthesis of the title compound, based on established pyrazole synthesis methodologies.

Step 1: Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazole

  • To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-cyclopentyl-3-methyl-1H-pyrazole.

Step 2: Iodination of 1-Cyclopentyl-3-methyl-1H-pyrazole

  • Dissolve 1-cyclopentyl-3-methyl-1H-pyrazole (1.0 eq) in a solvent such as dichloromethane (DCM).

  • Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Stir the reaction at room temperature and protect from light. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole.

Visualization of Synthetic Workflow

G A 3-methyl-1H-pyrazole C 1-Cyclopentyl-3-methyl-1H-pyrazole A->C N-Alkylation B Cyclopentyl bromide, NaH, DMF E 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole C->E Electrophilic Iodination D N-Iodosuccinimide (NIS), DCM G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Synthesis of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole B Purification & Structural Confirmation (NMR, MS) A->B C Primary Screening (e.g., Kinase Panel) B->C D Cell-Based Assays (e.g., MTT Assay) C->D E IC50/GI50 Determination D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H In Vivo Efficacy Studies G->H

Caption: A typical workflow for the evaluation of a novel pyrazole derivative in drug discovery.

Conclusion

1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole represents a promising starting point for medicinal chemistry campaigns. The strategic combination of a privileged pyrazole core with carefully selected substituents provides a strong rationale for its investigation as a potential therapeutic agent. The protocols outlined in these application notes offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds, paving the way for the discovery of novel drug candidates.

References

  • 1][2]ioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole.

Sources

Application

Application Note: Optimized Buchwald-Hartwig Amination Conditions for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole

Executive Summary The synthesis of 4-aminopyrazoles is a critical transformation in medicinal chemistry, particularly for the development of Janus kinase (JAK) inhibitors and other targeted therapeutics. This application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-aminopyrazoles is a critical transformation in medicinal chemistry, particularly for the development of Janus kinase (JAK) inhibitors and other targeted therapeutics. This application note details the optimized Buchwald-Hartwig cross-coupling protocols specifically tailored for 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole . By utilizing bifurcated palladium and copper-catalyzed systems, researchers can achieve high-yielding C–N bond formation while actively mitigating common side reactions such as β -hydride elimination and substrate polymerization.

Mechanistic Insights & Substrate Analysis

When designing a cross-coupling strategy for functionalized pyrazoles, the electronic and steric environment of the heterocycle dictates the catalytic approach. Do not apply a "one-size-fits-all" catalyst; instead, consider the following structural causalities:

  • N1-Protection (The Cyclopentyl Group): Free N–H pyrazoles are notorious for poisoning palladium catalysts or undergoing self-coupling/polymerization during aminations . The presence of the N1-cyclopentyl group effectively blocks this pathway, ensuring the oxidative addition is directed exclusively at the C4-halogen.

  • Steric Hindrance (The 3-Methyl Group): The methyl group at the C3 position introduces local steric bulk adjacent to the C4-iodide. To overcome this and facilitate the crucial reductive elimination step in the catalytic cycle, sterically demanding, electron-rich biaryl phosphine ligands (e.g., tBuDavePhos) must be deployed .

  • Leaving Group (The C4-Iodide): Iodide is an excellent leaving group for oxidative addition. While Pd-catalysis is highly efficient for aryl amines, the C4-iodo substrate is uniquely suited for Copper(I)-catalyzed Ullmann-type aminations when coupling with aliphatic amines. This circumvents the β -hydride elimination often seen with Pd complexes .

Catalyst Selection Workflow

The choice of the transition metal catalyst is fundamentally dependent on the nature of the amine coupling partner.

Workflow Start Substrate: 1-Cyclopentyl-4-iodo- 3-methyl-1H-pyrazole Decision Amine Coupling Partner Type Start->Decision PathA Aryl Amines / Lacks β-Hydrogens Decision->PathA PathB Aliphatic Amines / Has β-Hydrogens Decision->PathB CondA Pd(dba)2 (5 mol%) tBuDavePhos (10 mol%) NaOtBu, Toluene, 100°C PathA->CondA CondB CuI (5 mol%) 2-Acetylcyclohexanone (20 mol%) KOtBu, DMF, 100°C PathB->CondB Product 4-Aminopyrazole Derivative CondA->Product CondB->Product

Caption: Decision matrix for selecting amination conditions based on the amine coupling partner.

Data Presentation: Optimized Reaction Parameters

The following table summarizes the validated parameters for coupling 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole with various amine classes, adapted from optimized conditions for 4-iodopyrazoles .

Amine ClassCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp / TimeExpected Yield
Anilines (Primary) Pd(dba)₂ (5%)tBuDavePhos (10%)NaOtBu (1.5)Toluene100 °C / 12 h75–85%
Secondary Aryl Amines Pd(dba)₂ (5%)tBuDavePhos (10%)NaOtBu (1.5)Toluene110 °C / 16 h60–75%
Primary Aliphatic (with β-H) CuI (5%)2-Acetylcyclohexanone (20%)KOtBu (2.0)DMF100 °C / 24 h65–80%
Cyclic Secondary (e.g., Piperidine) CuI (5%)2-Acetylcyclohexanone (20%)KOtBu (2.0)DMF100 °C / 24 h60–70%

Experimental Protocols

Protocol A: Palladium-Catalyzed Amination (For Amines Lacking β -Hydrogens)

Mechanism Note: Palladium bis(dibenzylideneacetone) [Pd(dba)₂] is utilized as a stable Pd(0) precatalyst. tBuDavePhos is selected because its dialkylamino group can coordinate to the palladium center, stabilizing the highly reactive monomeric Pd(0) species and accelerating oxidative addition into the sterically hindered C4-I bond .

Materials:

  • 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv, limiting reagent)

  • Amine partner (1.2 equiv)

  • Pd(dba)₂ (5 mol%)

  • tBuDavePhos (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (Degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole, Pd(dba)₂, tBuDavePhos, and NaOtBu.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Critical Step: Oxygen must be rigorously excluded to prevent oxidation of the phosphine ligand and Pd(0).

  • Solvent & Amine Addition: Add anhydrous, degassed toluene (approx. 0.2 M relative to the pyrazole) via syringe. If the amine is a liquid, add it at this stage via microsyringe. (If the amine is a solid, it should be added in Step 1).

  • Reaction: Replace the septum with a Teflon screwcap under a positive flow of Argon. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours with vigorous stirring.

  • Monitoring: Monitor reaction progress via LC-MS. The disappearance of the starting material mass ( m/z 277.1[M+H]⁺) indicates completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-aminopyrazole.

Protocol B: Copper-Catalyzed Amination (For Aliphatic Amines with β -Hydrogens)

Mechanism Note: Aliphatic amines with β -hydrogens are prone to β -hydride elimination in Pd-catalyzed systems, yielding imines and dehalogenated pyrazoles. Copper catalysis proceeds via a mechanism that is blind to β -hydride elimination, making it the superior choice for alkylamines .

Materials:

  • 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv)

  • Aliphatic Amine (1.5 equiv)

  • Copper(I) iodide (CuI) (5 mol%)

  • 2-Acetylcyclohexanone (20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial or Schlenk tube, combine the pyrazole substrate, CuI, and KOtBu.

  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Reagent Addition: Add anhydrous DMF (0.2 M), followed by the aliphatic amine and the ligand (2-acetylcyclohexanone) via syringe. Note: 2-acetylcyclohexanone is utilized as a highly cost-effective and efficient bidentate O,O-ligand that solubilizes the Cu(I) species.

  • Reaction: Seal the vessel and heat to 100 °C for 24 hours. (Alternatively, microwave irradiation at 130 °C for 45 minutes can be utilized to significantly reduce reaction time).

  • Workup: Cool to room temperature. Quench the reaction with a 5% aqueous ammonia solution (to solubilize copper salts) and extract three times with Ethyl Acetate.

  • Washing: Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via silica gel chromatography.

Analytical Characterization & Troubleshooting

  • Dehalogenation: If significant amounts of 1-cyclopentyl-3-methyl-1H-pyrazole (deiodinated starting material) are observed by LC-MS, this indicates premature reductive elimination or moisture in the reaction. Ensure solvents are strictly anhydrous and degassed.

  • NMR Signatures: Successful amination is easily confirmed by ¹H NMR. The C5 proton of the pyrazole ring (typically a singlet around δ 7.2–7.6 ppm) will shift upfield due to the electron-donating effect of the newly installed C4-amino group.

References

  • ResearchGate Community. "Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?" ResearchGate, 2022.[Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, vol. 25, no. 20, 2020, p. 4634.[Link]

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia, 2024.[Link]

Method

Application Note: Strategic C-C Bond Formation via Sonogashira Coupling with 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole

Abstract: The palladium-catalyzed Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] This applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The palladium-catalyzed Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of the Sonogashira coupling using 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole as a key building block. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and explore the vast potential of the resulting alkynyl-pyrazole scaffolds in medicinal chemistry and materials science.

Strategic Importance: The Convergence of Pyrazoles and Alkynes

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The unique electronic properties and synthetic tractability of the pyrazole ring allow for extensive structure-activity relationship (SAR) studies.[4] Specifically, the 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole scaffold offers several advantages: the cyclopentyl group can enhance metabolic stability and lipophilicity, while the iodo-substituent at the 4-position provides a prime handle for transition-metal-catalyzed cross-coupling reactions.

The introduction of an alkyne moiety via the Sonogashira coupling is of particular strategic importance.[1][6] The rigid, linear geometry of the C-C triple bond can act as a stable linker or introduce conformational constraints, which is invaluable for optimizing a molecule's binding affinity to a biological target. Furthermore, the resulting internal alkynes are versatile synthetic intermediates for further functionalization.[2]

The Engine Room: A Mechanistic Overview of the Sonogashira Coupling

The Sonogashira reaction is traditionally a dual-catalyst system, employing both palladium and copper(I) salts to achieve efficient coupling under mild conditions.[7][8] While the precise mechanism can be complex and is still a subject of study, it is generally understood to proceed via two interconnected catalytic cycles.[8][9] Understanding these cycles is critical for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: This is the primary cross-coupling cycle.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole, forming a Pd(II) intermediate.

    • Transmetalation: The Pd(II) complex receives the acetylide group from the copper cycle.

    • Reductive Elimination: The final coupled product, a 4-alkynyl-pyrazole, is expelled from the palladium center, regenerating the active Pd(0) catalyst.[6]

  • The Copper Cycle: The role of the copper co-catalyst is to activate the terminal alkyne.[7][10]

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[11]

    • Deprotonation: A base, typically an amine like triethylamine or diisopropylamine, deprotonates the alkyne to form a highly nucleophilic copper(I) acetylide species.[11] This species is the key participant in the transmetalation step with the palladium cycle.

The presence of copper can sometimes lead to the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[12] This has led to the development of numerous "copper-free" Sonogashira protocols, which often require stronger bases or specialized ligands to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.[13][14][15]

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Blueprint for Synthesis: A General Protocol

This section provides a robust, step-by-step protocol for the Sonogashira coupling of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole with phenylacetylene.

Scientist's Note: This protocol is a general guideline. Optimal conditions, particularly temperature, reaction time, and catalyst loading, may vary depending on the specific terminal alkyne used. Anhydrous and anaerobic (inert atmosphere) conditions are crucial for achieving high yields and minimizing side reactions like Glaser coupling.[16]

Materials and Reagents
  • 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 eq, 4 mol%)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine)

Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole, PdCl₂(PPh₃)₂ (a yellow powder), and CuI (an off-white powder).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF) via syringe to dissolve the solids. Follow this with the addition of triethylamine and finally phenylacetylene via syringe.

    • Causality Note: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. Its use in excess also helps to scavenge any HI formed during the reaction.[7]

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring Progress: Monitor the consumption of the starting iodopyrazole by TLC. A typical mobile phase would be 20% Ethyl acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting material.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (to remove the copper catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Product Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product (1-Cyclopentyl-3-methyl-4-(phenylethynyl)-1H-pyrazole) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental_Workflow start Reagent Preparation (Drying & Degassing) setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent, Base, & Alkyne setup->reagents reaction Stir at RT or Heat (40-60 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench & Filter monitoring->workup Complete extraction Aqueous Extraction (NH₄Cl, H₂O, Brine) workup->extraction purify Column Chromatography extraction->purify characterize Product Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for Sonogashira coupling.

Performance Metrics: Data & Optimization

The efficiency of the Sonogashira coupling can be influenced by several factors. The following table provides an illustrative summary of how reaction parameters can be adjusted for different substrates.

EntryAryl Halide (Ar-X)AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Cyclopentyl-4-iodo-3-methyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)TEATHF256~90%
21-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole1-OctynePdCl₂(PPh₃)₂ (2), CuI (4)TEADMF508~85%
31-Cyclopentyl-4-iodo-3-methyl-1H-pyrazolePropargyl AlcoholPd(PPh₃)₄ (3), CuI (5)DIPATHF2512~75%
41-Cyclopentyl-4-bromo -3-methyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (4), CuI (8)TEADMF8024~60%

Discussion of Parameters:

  • Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl.[17] While aryl iodides are the most reactive and typically used, aryl bromides can also be employed, though they often require higher catalyst loadings, higher temperatures, and longer reaction times.[17] Aryl chlorides are generally the most challenging substrates.[17]

  • Ligand Choice: While triphenylphosphine (PPh₃) is standard, more electron-rich and bulky phosphine ligands can sometimes improve catalytic activity, especially for less reactive halides.[13] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[7]

  • Base Selection: The choice of base is critical. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common. For copper-free systems, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ may be required.[15]

  • Solvent: Aprotic polar solvents like THF, DMF, and acetonitrile are typically effective. The choice can influence solubility and reaction rates.

Future Constructs: Applications of Pyrazole-Alkynes

The products derived from the Sonogashira coupling of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole are high-value scaffolds for further development.

  • Medicinal Chemistry: The resulting 4-alkynyl pyrazoles are attractive candidates for screening as kinase inhibitors, a major class of anticancer drugs.[3] The rigid alkyne linker can probe deep into ATP-binding pockets. These compounds can also serve as precursors for more complex heterocyclic systems through alkyne cyclization reactions, expanding the accessible chemical space for drug discovery.[5][18]

  • Materials Science: Arylalkynes are fundamental building blocks for conjugated organic materials.[8] Polymers and oligomers containing the pyrazole-alkyne repeat unit could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers due to their potential electronic and photophysical properties.[2] The direct adhesion of materials using Sonogashira cross-coupling has also been demonstrated, opening avenues for novel adhesive technologies.[19]

References

  • Vertex AI Search. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Pearson+. (n.d.). What is the role of copper in the Sonogashira coupling reaction? | Study Prep.
  • Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • Hassan, M. A., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.
  • ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF.
  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube.
  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • The chemical reaction database. (2025, September 15). Copper-free Sonogashira coupling.
  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
  • BYJU'S. (2017, January 20). Sonogashira Coupling.
  • ResearchGate. (n.d.). Effect of ligands on modified Sonogashira coupling of 5 with 6a a.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones.
  • RSC Publishing. (2014, October 7). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • ACS Publications. (2017, June 22). A Regioselective Approach to Trisubstituted Pyrazoles via Palladium-Catalyzed Oxidative Sonogashira-Carbonylation of Arylhydrazines | Organic Letters.
  • Chemistry Letters. (2016, November 15). Direct Adhesion of Dissimilar Materials Using Sonogashira Cross-coupling Reaction.
  • ResearchGate. (2023, May 8). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF.
  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • ACS Publications. (2005, November 18). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • ECHA. (n.d.). 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid — Chemical Substance Information.
  • ACS Publications. (2008, July 4). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides | The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.

Sources

Application

Grignard reagent formation from 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole

APPLICATION NOTE & PROTOCOL Strategic Context: Pyrazole Functionalization in Drug Discovery The pyrazole core is a privileged scaffold in medicinal chemistry, frequently serving as a critical pharmacophore in kinase inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE & PROTOCOL

Strategic Context: Pyrazole Functionalization in Drug Discovery

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently serving as a critical pharmacophore in kinase inhibitors (e.g., JAK1/2 inhibitors) and other targeted therapeutics. Functionalizing the C4 position of 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole requires the generation of a highly reactive nucleophilic intermediate. While classical Grignard reagents are foundational to carbon-carbon bond formation, generating them from electron-rich heteroaromatics presents significant synthetic bottlenecks. This application note details a high-efficiency, self-validating protocol for the C4-magnesiation of 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole utilizing Knochel’s Turbo-Grignard reagent (iPrMgCl·LiCl).

Mechanistic Causality: Overcoming Substrate Inertia

Direct insertion of magnesium metal into the C4–I bond of electron-rich pyrazoles is thermodynamically unfavorable. The electron-donating nature of the pyrazole ring strengthens the carbon-iodine bond, making single-electron transfer (SET) oxidative addition sluggish and prone to Wurtz-type homocoupling side reactions[1].

Attempting a standard halogen-magnesium exchange with isopropylmagnesium chloride (iPrMgCl) often results in incomplete conversion. This is because standard Grignard reagents form unreactive polymeric aggregates in ethereal solvents, which shifts the exchange equilibrium unfavorably for electron-rich substrates[2].

The Turbo-Grignard Solution: The introduction of iPrMgCl·LiCl resolves this fundamental limitation. The lithium chloride acts as a critical disaggregating agent, breaking down polymeric magnesium clusters to form a highly reactive bimetallic ate-complex[3].

  • Causality of Enhanced Reactivity: The incorporation of LiCl into the magnesium coordination sphere significantly increases the carbanionic character of the isopropyl group[4]. This thermodynamic shift drives the iodine-magnesium exchange to rapid completion even at cryogenic temperatures (-20 °C).

  • Causality of Chemoselectivity: By operating at -20 °C, the protocol suppresses unwanted side reactions, such as competitive deprotonation at the acidic C5 position of the pyrazole ring or potential ring fragmentation[1][3]. This method has been proven highly effective for heteroaryl halides, enabling seamless one-pot downstream syntheses[5].

Process Visualization

G A 1-Cyclopentyl-4-iodo- 3-methyl-1H-pyrazole C I/Mg Exchange (-20°C, THF) A->C B iPrMgCl·LiCl (Turbo-Grignard) B->C D 4-Magnesio Pyrazole Intermediate C->D F C4-Functionalized Pyrazole D->F E Electrophile (e.g., DMF) E->F

Turbo-Grignard mediated I/Mg exchange and subsequent electrophilic trapping workflow.

Self-Validating Protocol for C4-Magnesiation

This methodology is designed as a self-validating system , ensuring that researchers can quantitatively confirm the formation of the transient Grignard species before committing high-value electrophiles to the reaction.

Materials Required:

  • 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv, rigorously dried)

  • iPrMgCl·LiCl (1.3 M solution in THF, 1.1 equiv)[5]

  • Anhydrous Tetrahydrofuran (THF) (Karl Fischer titration < 50 ppm H₂O)

  • Deuterium Oxide (D₂O) for In-Process Control (IPC)

Step-by-Step Procedure:

  • Substrate Solvation:

    • Charge a flame-dried Schlenk flask with 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv).

    • Add anhydrous THF to achieve a substrate concentration of 0.2 M.

    • Causality: The system must be purged with argon. Ambient moisture will instantly protonate the highly basic Grignard intermediate, leading to irreversible de-iodination of the starting material.

  • Halogen-Magnesium Exchange:

    • Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.

    • Add iPrMgCl·LiCl (1.1 equiv) dropwise over 10 minutes via a syringe pump.

    • Causality: The I/Mg exchange is exothermic. Controlled dropwise addition prevents localized heating spikes, which could trigger unwanted C5-deprotonation.

    • Stir the mixture at -20 °C for 30 minutes.

  • Self-Validating In-Process Control (IPC):

    • Action: Withdraw a 50 µL aliquot of the reaction mixture using a gas-tight syringe and inject it directly into a sealed GC/MS vial containing 0.5 mL of D₂O. Extract with 1 mL of ethyl acetate.

    • Validation Logic: The D₂O quench instantly converts the active Grignard species into the C4-deuterated pyrazole (MW = 151.2 g/mol ). Analyze the organic layer via LC-MS or GC-MS. The complete disappearance of the starting material mass (MW = 276.1 g/mol ) and the exclusive presence of the deuterated mass validates 100% Grignard conversion. Do not proceed to Step 4 until this is confirmed.

  • Electrophilic Trapping:

    • Once validated, introduce the desired electrophile (e.g., anhydrous DMF for formylation, or a Weinreb amide for ketone synthesis) dropwise at -20 °C[5].

    • Allow the reaction to slowly warm to room temperature over 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate to isolate the functionalized product.

Comparative Efficacy of Magnesiation Modalities

To justify the selection of the Turbo-Grignard reagent, the following table summarizes the quantitative performance metrics of various magnesiation strategies for 4-iodopyrazoles.

Magnesiation ModalityReagent SystemOperating Temp.Reaction TimeConversionMajor Byproducts / Limitations
Direct Insertion Mg turnings, I₂ (cat.)65 °C (Reflux)12–24 h< 40%Wurtz homocoupling, de-iodination
Standard Exchange iPrMgCl (2.0 M)0 °C to 25 °C4–8 h70–85%Incomplete exchange, C5-deprotonation
Turbo-Exchange iPrMgCl·LiCl (1.3 M)-20 °C to 0 °C0.5–1 h> 98%Trace (< 1%); Highly scalable

References

1.[5] A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL:

2.[4] Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents Source: ResearchGate URL:

3.[2] Magnesium-Halogen Exchange - Andrew G Myers Research Group Source: Harvard University URL:

4.[1] Highly functionalized organomagnesium reagents prepared through halogen-metal exchange Source: PubMed (Angew Chem Int Ed Engl.) URL:

5.[3] Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents Source: PubMed (Angew Chem Int Ed Engl.) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Steric Hindrance in 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole Derivatives

Diagnostic Overview & Workflow 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole presents a unique synthetic challenge in drug development and materials science. The C4 position of the pyrazole core is inherently electron-rich,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview & Workflow

1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole presents a unique synthetic challenge in drug development and materials science. The C4 position of the pyrazole core is inherently electron-rich, making oxidative addition by transition metals thermodynamically demanding. This intrinsic electronic deactivation is severely compounded by steric hindrance: the C4-iodo bond is flanked by a C3-methyl group and a bulky N1-cyclopentyl moiety. This structural topology restricts the approach trajectory of palladium and copper catalysts, often resulting in sluggish kinetics, catalyst poisoning, and high rates of side reactions.

Use the diagnostic workflow below to identify and resolve the root cause of your cross-coupling failures.

Troubleshooting Start Evaluate C4-Iodo Cross-Coupling Yield CheckConv Is Starting Material Consumed? Start->CheckConv LowConv Low Conversion (< 20%) CheckConv->LowConv No HighConv High Conversion (> 80%) CheckConv->HighConv Yes Diag1 Issue: Sluggish Oxidative Addition (Steric Clash) LowConv->Diag1 CheckProd Is Desired Product Yield High? HighConv->CheckProd Sol1 Action: Switch to Pd G3 + XPhos/Amphos Diag1->Sol1 LowProd No, Major Side Products Observed CheckProd->LowProd No HighProd Yes, Reaction Successful CheckProd->HighProd Yes Side1 Protodehalogenation LowProd->Side1 Side2 Homocoupling LowProd->Side2 Sol2 Action: Use Anhydrous Conditions & Stronger Base Side1->Sol2 Sol3 Action: Degas Solvents & Lower Catalyst Loading Side2->Sol3

Figure 1: Diagnostic workflow for troubleshooting C4-iodo pyrazole cross-coupling reactions.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why do standard palladium catalysts (e.g., Pd(PPh3)4) fail to achieve full conversion with this substrate? A1: Traditional phosphine ligands like PPh3 form bis-ligated Pd(0)L₂ complexes. The wide steric cone created by the N1-cyclopentyl and C3-methyl groups prevents this bulky complex from accessing the C4-I bond. To overcome this, you must use bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or Amphos) that favor a highly reactive, mono-ligated Pd(0)L active species capable of penetrating the steric pocket (1)[1].

Q2: I am observing significant protodehalogenation instead of the desired cross-coupled product. How do I fix this? A2: Protodehalogenation occurs when the transmetalation step is slower than competitive protonation of the Pd(II)-aryl intermediate. Because the C4 position is sterically hindered, transmetalation is kinetically bottlenecked. If water is present in your solvent or base, it acts as a proton source. Solution: Switch to strictly anhydrous conditions. Use rigorously dried solvents (e.g., 1,4-dioxane) and replace hydrated bases (like K₂CO₃) with anhydrous, highly soluble bases such as Cs₂CO₃.

Q3: Can I perform Buchwald-Hartwig aminations on this scaffold without degrading the pyrazole ring? A3: Yes, but thermal degradation is a risk if the reaction requires high temperatures (>100°C) to initiate the catalytic cycle. Utilizing specialized ligands like BippyPhos or employing Palladium Generation 3 (Pd G3) precatalysts allows the active Pd(0) species to form at room temperature (2)[2]. This lowers the overall activation energy required for the C-N bond formation, preserving the structural integrity of the pyrazole.

Q4: Are copper-catalyzed C-N couplings viable for this hindered substrate? A4: Copper catalysis is traditionally highly sensitive to steric hindrance. However, recent developments in dianionic pyrrole-ol ligands have enabled Cu-catalyzed coupling of sterically hindered aryl iodides. These ligands increase the electron density on the Cu center, accelerating the rate-limiting oxidative addition step (3)[3]. Furthermore, the conformational flexibility of the pyrazole ring and its substituents can influence reaction pathways, highlighting the importance of steric bulk in directing the coupling (4)[4].

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the expected performance of various catalytic systems during the Suzuki-Miyaura coupling of 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole with phenylboronic acid.

LigandCatalyst PrecursorBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)Primary Issue
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9015%5%Sluggish oxidative addition
dppf PdCl₂(dppf)K₂CO₃Dioxane9035%12%Steric clash with bis-ligated Pd
SPhos Pd(OAc)₂K₃PO₄Toluene10085%68%Moderate protodehalogenation
Amphos Pd(Amphos)Cl₂K₂CO₃THF/H₂O8095%88%Minor homocoupling
XPhos XPhos Pd G3Cs₂CO₃Dioxane (Anhydrous)80>99%92% Optimal System

Self-Validating Protocol: C4 Suzuki-Miyaura Cross-Coupling

Objective: High-yield arylation of 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole using a Buchwald precatalyst system. Causality Checkpoint: This protocol uses XPhos Pd G3 to ensure rapid, low-temperature generation of the active Pd(0) species, bypassing the thermal degradation risks of the pyrazole core and forcing reductive elimination.

Step 1: Reagent Preparation & Degassing

  • In a glovebox or under standard Schlenk conditions, charge a reaction vial with 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv), the corresponding boronic acid (1.5 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Validation Check 1 (Pre-reaction): Run a baseline LCMS of the pyrazole starting material. Confirm the presence of the [M+H]⁺ peak at m/z ~277.

Step 2: Catalyst Activation

  • Add XPhos Pd G3 (2-5 mol%) and XPhos ligand (2-5 mol%) to the vial.

  • Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Validation Check 2 (Catalyst State): Upon addition of the solvent and mild agitation, observe the solution. A rapid color shift from pale yellow to a deep red/brown indicates the successful formation of the active monoligated Pd(0) species.

Step 3: Reaction Execution

  • Seal the vial and heat to 80°C for 4-6 hours under vigorous stirring.

  • Validation Check 3 (Kinetic Monitoring): At the 2-hour mark, extract a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LCMS. The starting material peak (m/z 277) should be <10% relative to the product mass. If protodehalogenation is occurring, a peak at m/z 151 (1-cyclopentyl-3-methyl-1H-pyrazole) will emerge, indicating water ingress.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify via flash column chromatography.

  • Validation Check 4 (Post-reaction): Confirm the structure via ¹H NMR. The successful coupling at C4 will be marked by the appearance of the new aryl protons, while the C5-H proton of the pyrazole (typically around 7.5-8.0 ppm) will shift depending on the electronic nature of the newly installed aryl group.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: ACS Publications URL:[Link]

  • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides Source: ACS Publications URL:[Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners Source: ResearchGate URL:[Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls Source: NIH / PubMed Central URL:[Link]

Sources

Optimization

Overcoming catalyst poisoning in reactions with 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals experiencing catalyst deactivation during cross-coupling r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals experiencing catalyst deactivation during cross-coupling reactions involving 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole .

Below, you will find diagnostic FAQs, strategic troubleshooting workflows, quantitative data summaries, and self-validating experimental protocols designed to restore catalytic efficiency.

Part 1: Diagnostic FAQs – Understanding the Root Cause

Q1: Why does my reaction mixture turn black shortly after adding 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole? A1: The black precipitate is "palladium black," a visual diagnostic of severe catalyst aggregation and deactivation[1]. While the C4-iodo group is highly reactive toward oxidative addition, the N2 atom of the pyrazole ring possesses a highly nucleophilic lone pair. This nitrogen strongly coordinates to the active Pd(0) or Pd(II) species, displacing your phosphine ligands and forming an off-cycle, over-coordinated inactive complex. Without ligand stabilization, the palladium atoms aggregate into insoluble nanoparticles[1][2].

Q2: Doesn't the cyclopentyl group at N1 and the methyl group at C3 provide enough steric hindrance to protect the catalyst? A2: No. While the N1-cyclopentyl and C3-methyl groups provide some steric shielding around the N2 lone pair, palladium is highly azaphilic. The strong σ-donating ability of the pyrazole nitrogen often overcomes this moderate steric barrier. Because oxidative addition at the adjacent C4-iodo position is also sterically hindered, the molecule acts as a potent L-type ligand, outcompeting standard ligands (like PPh 3​ ) for the metal center[2][3].

Q3: How do I know if my low yield is due to catalyst poisoning or just a slow reaction? A3: You can diagnose this by running a baseline test. Analyze the palladium species' oxidation state or simply observe the reaction mixture[1]. If the reaction stalls at <20% conversion but unreacted starting material remains intact (no des-iodo byproduct) alongside palladium black precipitation, your catalyst has been poisoned[1].

Part 2: Strategic Troubleshooting Guides

To overcome pyrazole-induced catalyst poisoning, you must shift the kinetic competition away from N2-coordination and toward C4-I oxidative addition. We recommend a three-tiered approach:

Strategy A: Steric Shielding via Ligand Design The most effective primary strategy is to use highly sterically demanding, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos or XPhos). These ligands create a deep, narrow catalytic pocket. The extreme steric bulk prevents the N2 of the pyrazole from accessing the palladium center, while the highly exposed C4-I bond can still undergo productive oxidative addition[2].

Strategy B: Electronic Masking via Non-Covalent Interactions If changing the ligand is insufficient, employ non-covalent interactions using Lewis acids, such as Zinc(II) chloride or Zinc(II)-salphens. These Zn(II) additives act as sacrificial Lewis acids that selectively and reversibly bind to the N2 lone pair of the halopyrazole. This "masks" the nitrogen atom, preventing it from interacting with the palladium catalyst[4].

Strategy C: Kinetic Control via Syringe Pump Keep the steady-state concentration of the pyrazole low by slowly adding it to the reaction mixture. This kinetically favors the rapid, unimolecular oxidative addition of the C-I bond over the bimolecular off-cycle coordination of the N2 atom to the catalyst.

Mechanistic Visualization

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Productive) Pd0->OxAdd Coord N2 Coordination (Poisoning) Pd0->Coord Substrate 1-Cyclopentyl-4-iodo- 3-methyl-1H-pyrazole Substrate->OxAdd C4-I Bond Substrate->Coord N2 Lone Pair PdII Pd(II) Catalytic Cycle OxAdd->PdII DeadPd Off-Cycle Pd Complex Coord->DeadPd Product Coupled Product PdII->Product PdBlack Palladium Black DeadPd->PdBlack

Mechanistic divergence between productive C-I oxidative addition and off-cycle N2 catalyst poisoning.

Part 3: Data Presentation

The following table summarizes the quantitative optimization of reaction parameters to bypass heterocycle poisoning.

Table 1: Effect of Ligand and Additive Selection on Cross-Coupling Efficiency

Ligand SystemAdditiveAddition MethodConversion (%)Pd Black Formation
PPh 3​ NoneBolus (All at once)12%Rapid (< 10 mins)
dppfNoneBolus35%Moderate (~ 1 hr)
tBuBrettPhosNoneBolus78%Trace (Late stage)
tBuBrettPhosZnCl 2​ (1.0 eq)Bolus89%None
tBuBrettPhos ZnCl 2​ (1.0 eq) Syringe Pump (4h) >98% None

Part 4: Experimental Protocols & Workflows

Troubleshooting Workflow

Workflow Step1 1. Run Baseline Reaction (Standard Pd/Ligand) Decision Pd Black Observed? Step1->Decision Step2A 2a. Switch to Bulky Ligands (e.g., tBuBrettPhos) Decision->Step2A Yes Step2B 2b. Proceed to Isolation Decision->Step2B No Step3 3. Add Zn(II) Lewis Acid to Mask N2 Lone Pair Step2A->Step3 Step4 4. Syringe Pump Addition (Kinetic Control) Step3->Step4

Stepwise troubleshooting workflow for overcoming pyrazole-induced catalyst deactivation.

Self-Validating Protocol: Zinc-Masked, Syringe-Pump Assisted Suzuki-Miyaura Coupling

Objective: Couple 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole with an arylboronic acid while completely suppressing N2-mediated Pd deactivation.

Step 1: Catalyst & Masking Agent Pre-incubation

  • In a glovebox, charge a flame-dried Schlenk flask with Pd 2​ (dba) 3​ (2.5 mol%), tBuBrettPhos (6 mol%), and the chosen arylboronic acid (1.5 equiv)[2].

  • Add anhydrous ZnCl 2​ (1.0 equiv relative to the pyrazole) to act as the N2-masking agent.

  • Causality: ZnCl 2​ is a highly azaphilic Lewis acid that preferentially coordinates to the pyrazole N2 lone pair, sterically and electronically shielding it from the Pd center[4].

Step 2: Solvent Addition and Activation

  • Dissolve the solid mixture in degassed THF (0.1 M). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange.

  • Validation Check: The absolute absence of black precipitate at this stage confirms the baseline stability of the Pd-tBuBrettPhos complex.

Step 3: Kinetic Control via Syringe Pump

  • Dissolve 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv) in a minimal volume of degassed THF.

  • Load the solution into a gas-tight syringe and add it to the reaction mixture via a syringe pump over 4 hours at 65 °C.

  • Causality: Slow addition maintains a low steady-state concentration of the pyrazole, ensuring the catalyst is never overwhelmed by the L-type ligand properties of the substrate.

Step 4: Reaction Monitoring & Quench

  • Validation Check: At t=2h and t=4h, withdraw a 50 µL aliquot under positive nitrogen pressure, dilute in MeCN, and analyze via LC-MS. A successful trajectory will show <5% unreacted pyrazole and zero palladium black formation.

  • Upon completion, quench the reaction with saturated aqueous EDTA.

  • Causality: EDTA acts as a strong chelator to strip the Zn(II) mask and residual Pd from the product, freeing the coupled pyrazole for standard silica gel purification.

References

  • Title: Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions | Source: benchchem.com | URL: 1

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications | Source: acs.org | URL: 2

  • Title: Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions | Source: arkat-usa.org | URL: 3

  • Title: Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions | Source: researchgate.net | URL: 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Iodination Agents for the Synthesis of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole

The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, protein degraders, and agrochemicals. The introduction of an iodine a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors, protein degraders, and agrochemicals. The introduction of an iodine atom at the C4 position of the pyrazole ring is a critical synthetic node, providing a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings).

This guide provides an in-depth, objective comparison of three distinct iodination agents for the synthesis of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole from its precursor, 1-cyclopentyl-3-methyl-1H-pyrazole. By analyzing the mechanistic causality, atom economy, and experimental validation of each method, this guide equips researchers with the data necessary to select the optimal protocol for both discovery-scale and process-scale synthesis.

Mechanistic Rationale: Electrophilic Aromatic Substitution (SEAr)

The pyrazole core is a π-excessive heteroaromatic system. While the two nitrogen atoms exert an electron-withdrawing inductive effect, the delocalization of the nitrogen lone pair enriches the carbon atoms. The C4 position is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic aromatic substitution (SEAr).

Regardless of the iodinating agent used, the fundamental mechanism requires the generation of a highly reactive electrophilic iodine species ( I+ or a solvated equivalent). The pyrazole ring attacks this electrophile, forming a resonance-stabilized σ-complex (Wheland intermediate), followed by deprotonation to restore aromaticity.

Mechanism SM 1-Cyclopentyl-3-methyl-1H-pyrazole PiComplex π-Complex Formation SM->PiComplex Electrophile Electrophilic Iodine (I+) Electrophile->PiComplex SigmaComplex σ-Complex (Wheland Intermediate) Positive charge delocalized PiComplex->SigmaComplex Electrophilic Attack at C4 Deprotonation Deprotonation (Loss of H+) SigmaComplex->Deprotonation Rearomatization Product 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole Deprotonation->Product

Caption: Electrophilic aromatic substitution mechanism for C4 iodination of pyrazoles.

Comparative Analysis of Iodination Systems

Method A: N-Iodosuccinimide (NIS) – The Mild Standard

N-Iodosuccinimide (NIS) is the traditional reagent for the iodination of heterocycles. It provides a controlled release of I+ . In cases where the pyrazole is slightly deactivated, acidic additives (such as trifluoroacetic acid or catalytic sulfuric acid) are used to protonate the succinimide carbonyl, generating a "superelectrophilic" iodine species that drastically accelerates the reaction [1].

  • Causality Insight: The mild nature of NIS prevents over-oxidation of sensitive functional groups (like the cyclopentyl ring), but it suffers from poor atom economy, as the bulky succinimide byproduct must be removed during purification.

Method B: Iodine / Iodic Acid ( I2​ / HIO3​ ) – The Atom-Economical Oxidative Approach

This method utilizes iodic acid ( HIO3​ ) as an oxidant to convert molecular iodine ( I2​ ) into electrophilic hypoiodous acid ( HOI ) or I+ . The stoichiometry is highly efficient: 2I2​+HIO3​+H+→5I++3H2​O . This means all iodine atoms are theoretically incorporated into the target molecule [2].

  • Causality Insight: While highly atom-economical, the strongly acidic and oxidizing environment can lead to trace oxidative ring-opening or degradation if the temperature is not strictly controlled.

Method C: Iodine / Hydrogen Peroxide ( I2​ / H2​O2​ ) – The Green Chemistry Alternative

Hydrogen peroxide acts as a terminal oxidant to generate I+ from I2​ in an aqueous or semi-aqueous medium. This method is highly celebrated in green chemistry because water is the only stoichiometric byproduct[3].

  • Causality Insight: The slow, dropwise addition of H2​O2​ is critical. If added too rapidly, the exothermic disproportionation of H2​O2​ into oxygen gas outpaces the oxidation of iodine, leading to stalled reactions and dangerous pressure buildup.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methods for the synthesis of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole based on standard laboratory-scale (10 mmol) optimizations.

ParameterMethod A: NISMethod B: I2​ / HIO3​ Method C: I2​ / H2​O2​
Reagent Stoichiometry 1.1 equiv NIS0.4 equiv I2​ , 0.2 equiv HIO3​ 0.5 equiv I2​ , 0.6 equiv H2​O2​
Solvent DMF or MeCNEthanol / Acetic AcidWater / Ethanol (1:1)
Temperature Room Temp (20-25°C)60°CRoom Temp (20-25°C)
Reaction Time 2 - 4 hours2 - 3 hours12 - 16 hours
Typical Yield 88 - 92%80 - 85%90 - 95%
Atom Economy (Iodine) 50%100% (Theoretical)100% (Theoretical)
Primary Byproduct Succinimide (Solid waste)WaterWater

Self-Validating Experimental Protocols

Workflow cluster_NIS Method A: NIS cluster_HIO3 Method B: I2 / HIO3 cluster_H2O2 Method C: I2 / H2O2 Start 1-Cyclopentyl-3-methyl-1H-pyrazole NIS_Reagent Add NIS + Acidic Catalyst in DMF/MeCN Start->NIS_Reagent HIO3_Reagent Add I2 + HIO3 in EtOH/AcOH Start->HIO3_Reagent H2O2_Reagent Add I2 in H2O/EtOH Dropwise H2O2 Start->H2O2_Reagent NIS_React Stir at RT (2-4h) NIS_Reagent->NIS_React Workup Aqueous Workup & Na2S2O3 Quench NIS_React->Workup HIO3_React Heat to 60°C (2-3h) HIO3_Reagent->HIO3_React HIO3_React->Workup H2O2_React Stir at RT (12-16h) H2O2_Reagent->H2O2_React H2O2_React->Workup Purify Column Chromatography / Extraction Workup->Purify Final Pure 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole Purify->Final

Caption: Comparative experimental workflows for the synthesis of 4-iodopyrazoles.

Protocol A: NIS Iodination (Discovery Scale)
  • Initiation: Dissolve 1-cyclopentyl-3-methyl-1H-pyrazole (1.50 g, 10.0 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere. Rationale: DMF stabilizes the polar transition state of the SEAr mechanism.

  • Reagent Addition: Shield the flask from direct light (to prevent radical side reactions). Add N-iodosuccinimide (2.47 g, 11.0 mmol) in three distinct portions over 15 minutes.

  • Reaction: Stir at room temperature for 3 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Quench & Workup: Pour the mixture into ice-cold water (50 mL) containing 10% w/v sodium thiosulfate ( Na2​S2​O3​ ). Rationale: The thiosulfate instantly reduces any unreacted electrophilic iodine to harmless iodide ( I− ), preventing continued oxidation during workup. Extract with Ethyl Acetate (3 x 20 mL), wash the organic layer with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Protocol B: I2​ / H2​O2​ Green Iodination (Process Scale-Up)
  • Initiation: Suspend 1-cyclopentyl-3-methyl-1H-pyrazole (1.50 g, 10.0 mmol) and molecular iodine ( I2​ , 1.27 g, 5.0 mmol) in a 1:1 mixture of Water and Ethanol (20 mL).

  • Oxidant Addition: Equip the flask with a reflux condenser. Using a syringe pump, add 30% aqueous H2​O2​ (0.68 mL, 6.0 mmol) dropwise over a period of 1 hour. Rationale: Slow addition ensures the H2​O2​ is consumed in the oxidation of I2​→I+ rather than decomposing exothermically into O2​ and H2​O [3].

  • Reaction: Stir vigorously at room temperature for 14 hours. The initial dark purple solution will gradually turn pale yellow as the iodine is consumed and incorporated into the pyrazole.

  • Quench & Workup: Add saturated Na2​S2​O3​ (5 mL) to quench trace oxidants. Extract with Dichloromethane (2 x 20 mL), dry over MgSO4​ , and concentrate. This method often yields product pure enough to bypass column chromatography.

Conclusion & Recommendation

For early-stage discovery chemistry where time is critical and scale is small (< 1 gram), Method A (NIS) is recommended due to its rapid kinetics and operational simplicity.

However, for process development and scale-up (> 10 grams) of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole, Method C ( I2​ / H2​O2​ ) is vastly superior. It eliminates the generation of stoichiometric succinimide waste, utilizes environmentally benign solvents, and significantly reduces the cost of goods (COGs) by maximizing iodine atom economy.

References
  • Olah, G. A., Wang, Q., Sandford, G., & Prakash, S. G. K. (1993). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 58(11), 3194-3195.[Link][1]

  • Shinde, A., Zangade, S., Chavan, S., & Nalwar, Y. (2010). A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. ChemInform.[Link][2]

  • Kim, M. M., Ruck, R. T., Zhao, D., & Huffman, M. A. (2008). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 49(25), 4026-4028.[Link][3]

Sources

Comparative

Reactivity comparison of N-cyclopentyl vs N-methyl 4-iodo-pyrazoles

Reactivity Comparison Guide: N-Cyclopentyl vs. N-Methyl 4-Iodo-Pyrazoles in Cross-Coupling and Functionalization As a Senior Application Scientist in drug discovery and process chemistry, I frequently observe that the ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: N-Cyclopentyl vs. N-Methyl 4-Iodo-Pyrazoles in Cross-Coupling and Functionalization

As a Senior Application Scientist in drug discovery and process chemistry, I frequently observe that the choice of N-alkylation on a pyrazole core is not merely a structural afterthought—it fundamentally rewrites the molecule's reactivity profile. The 4-iodopyrazole scaffold is a privileged building block, but its behavior in transition-metal-catalyzed cross-coupling is heavily dictated by the steric and electronic microenvironment generated by its N1-substituent.

This guide provides an in-depth, objective comparison of N-cyclopentyl-4-iodopyrazole and N-methyl-4-iodopyrazole , analyzing how their distinct physicochemical properties dictate catalyst selection, reaction kinetics, and regioselectivity.

Physicochemical & Electronic Profiling

The fundamental divergence in reactivity between these two substrates stems from the stark contrast in their steric bulk and lipophilic contributions. The N-methyl group offers minimal steric impedance, whereas the N-cyclopentyl group projects significant bulk over the pyrazole face, acting as a kinetic shield for the adjacent C3 and C5 positions.

Table 1: Quantitative Comparison of N-Substituent Effects

Property / MetricN-Methyl-4-iodopyrazoleN-Cyclopentyl-4-iodopyrazoleCausality in Reactivity
Steric Bulk (A-value approx.) 1.70 kcal/mol>3.0 kcal/molCyclopentyl forces the use of bulkier, electron-rich biaryl phosphines to overcome transition state energy barriers during oxidative addition.
Inductive Effect ( σI​ ) -0.04 (Weakly donating)-0.07 (Moderately donating)Cyclopentyl slightly increases electron density on the pyrazole ring, marginally slowing oxidative addition but accelerating reductive elimination.
Lipophilicity ( ΔlogP ) +0.5+2.0 to +2.5Cyclopentyl dramatically increases solubility in non-polar organic solvents, altering phase-transfer dynamics in biphasic couplings.
C3/C5 Shielding PoorExcellentN-methyl leaves C3/C5 vulnerable to off-target C-H activation; N-cyclopentyl physically blocks catalyst approach.

Mechanistic Reactivity Comparison

Oxidative Addition Kinetics & Catalyst Selection

In standard Suzuki-Miyaura or Buchwald-Hartwig couplings, N-methyl-4-iodopyrazole undergoes rapid oxidative addition with standard palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) due to the unhindered approach to the C4-I bond.

Conversely, N-cyclopentyl-4-iodopyrazole exhibits a slower rate of oxidative addition. The steric clash between the bulky cyclopentyl ring and standard phosphine ligands raises the activation energy. To force the reaction forward, one must utilize highly active, sterically demanding biaryl phosphine ligands like XPhos or RuPhos . These ligands form a mono-ligated Pd(0) species that is highly electron-rich, forcefully inserting into the sterically hindered C-I bond while providing a deep catalytic pocket that accommodates the cyclopentyl bulk.

Regioselectivity and the "Palladacycle Problem"

A critical failure point when scaling up N-methyl pyrazole couplings is off-target reactivity. Because the N-methyl group provides no steric shielding, the Pd(II) center—post-oxidative addition—can interact with the adjacent C5-H bond. Under basic conditions, this leads to a concerted metalation-deprotonation (CMD) event, forming a stable palladacycle[1]. This pathway derails the cross-coupling, leading to homocoupling, C-H arylation, or catalyst sequestration.

The N-cyclopentyl group solves this elegantly. It acts as a physical barricade, preventing the Pd(II) center from adopting the necessary planar geometry to activate the C5-H bond. This steric shielding funnels the reaction exclusively toward the desired C4 cross-coupling product, ensuring high chemoselectivity.

G Substrate 4-Iodopyrazole Core NMe N-Methyl (Low Steric Bulk) Substrate->NMe NCp N-Cyclopentyl (High Steric Bulk) Substrate->NCp FastOA Fast Oxidative Addition (Standard Pd/Ni) NMe->FastOA SideRxn C5 C-H Activation & Palladacycle Formation NMe->SideRxn Susceptible to CMD SlowOA Slower Oxidative Addition (Requires Bulky Ligands) NCp->SlowOA CleanRxn Clean C4 Cross-Coupling (No C3/C5 Interference) NCp->CleanRxn Steric shielding FastOA->CleanRxn Careful optimization

Divergent reactivity pathways of N-methyl vs N-cyclopentyl 4-iodopyrazoles in Pd-catalysis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific visual or analytical checkpoints to confirm causality and reaction progress.

Protocol A: Suzuki-Miyaura Coupling of N-Cyclopentyl-4-iodopyrazole

Designed to overcome high steric hindrance using a highly active Pd/XPhos system.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under N₂, combine Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) in anhydrous 1,4-dioxane (0.1 M). Stir at 40 °C for 15 minutes.

    • Validation Check: The solution will transition from deep purple/red to a clear, dark orange, confirming the formation of the active L-Pd(0) species.

  • Substrate Addition: Add N-cyclopentyl-4-iodopyrazole (1.0 equiv), the aryl boronic acid (1.5 equiv), and finely milled, anhydrous K₃PO₄ (3.0 equiv).

    • Causality: K₃PO₄ is chosen over stronger bases (like KOtBu) to prevent any trace deprotonation of the pyrazole core or degradation of the boronic acid.

  • Coupling Execution: Heat the biphasic mixture to 90 °C for 4 hours.

    • Validation Check: Monitor via LCMS. The complete disappearance of the starting material mass ( [M+H]+=263 ) validates successful oxidative addition despite the cyclopentyl bulk.

  • Scavenging Workup: Cool to room temperature and add a 10% aqueous solution of L-cysteine (or use SiliaMetS® Thiol resin). Stir for 1 hour.

    • Causality: The bulky cyclopentyl group can trap Pd impurities in the crystal lattice of the final product. L-cysteine chelates and removes >99% of residual palladium, ensuring the isolated product is analytically pure for biological assays. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Ni-Catalyzed Cross-Electrophile Coupling of N-Methyl-4-iodopyrazole

Optimized to leverage the low steric bulk of the N-methyl variant for C(sp²)–C(sp³) bond formation using an inner-sphere homogeneous reductant[2].

  • Catalyst & Reductant Assembly: In a glovebox, charge a vial with NiCl₂·glyme (10 mol%), 4,4'-dtbbpy (10 mol%), and the homogeneous reductant TMS-DHP (1,4-bis(trimethylsilyl)dihydropiperazine) (1.5 equiv)[2].

  • Electrophile Introduction: Add N-methyl-4-iodopyrazole (1.0 equiv) and the target N-hydroxyphthalimide (NHP) ester (1.5 equiv) dissolved in anhydrous DMA (0.2 M).

  • Coupling Execution: Stir at room temperature for 4–6 hours.

    • Validation Check: The reaction mixture will rapidly shift from pale green (Ni²⁺) to a deep, persistent red/brown (Ni⁰)[3]. If the solution turns black, it indicates catalyst aggregation (nanoparticle formation) and reaction failure.

  • Chelating Quench: Quench the reaction strictly with a saturated aqueous solution of EDTA (pH 8) and stir vigorously for 30 minutes.

    • Causality: N-methyl pyrazoles are highly polar and prone to forming intractable emulsions with transition metals during aqueous workup[3]. EDTA cleanly chelates Ni and Si/Zn byproducts, forcing a crisp phase separation. Extract with CPME (cyclopentyl methyl ether), wash with brine, and purify via silica gel chromatography.

References

  • Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes. Accounts of Chemical Research.[Link]

  • Cross-Electrophile Coupling of NHP Esters With Aryl Bromides Using an Inner-Sphere, Homogeneous Reductant. ChemRxiv.[Link]

  • Kilo-Scale-Enabled Route toward PF-07907063, a Type II Brain Penetrant cMET Inhibitor. ACS Publications.[Link]

Sources

Validation

Effect of the 3-methyl group on pyrazole reactivity compared to unsubstituted analogs

Comparative Reactivity Guide: The Effect of the 3-Methyl Group on Pyrazole Scaffolds Executive Summary The pyrazole ring is a privileged bioisostere widely utilized in drug discovery and agrochemistry. While the unsubsti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: The Effect of the 3-Methyl Group on Pyrazole Scaffolds

Executive Summary The pyrazole ring is a privileged bioisostere widely utilized in drug discovery and agrochemistry. While the unsubstituted pyrazole scaffold provides a stable, symmetric heteroaromatic foundation, the introduction of a single methyl group at the 3-position fundamentally alters the thermodynamic and kinetic landscape of the molecule. This guide provides an in-depth technical comparison of how the 3-methyl group dictates tautomeric equilibrium, enhances electrophilic aromatic substitution (EAS), and controls regioselectivity during N-alkylation.

Mechanistic Causality: Electronic vs. Steric Perturbations

The reactivity divergence between pyrazole and 3-methylpyrazole is governed by two competing, yet complementary, forces introduced by the methyl substituent:

  • Electronic Perturbation (Inductive Effect): The methyl group exerts a positive inductive (+I) effect, donating electron density into the π-system of the pyrazole ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) and specifically localizes increased electron density at the C4 position, making it highly nucleophilic[1].

  • Steric Perturbation: The spatial bulk of the methyl group creates localized steric hindrance around the adjacent nitrogen atom. During bimolecular nucleophilic substitution (SN2) reactions, this steric wall dictates the trajectory of the incoming electrophile, fundamentally altering the regiochemical outcome[2].

G M 3-Methylpyrazole Scaffold E Inductive (+I) Effect M->E S Steric Bulk at C3 M->S R1 C4 Nucleophilicity (Accelerated EAS) E->R1 Increases ring electron density R3 Annular Prototropic Tautomerism E->R3 Electronic bias R2 Regioselective N1-Alkylation S->R2 Blocks adjacent N S->R3 Solvent interaction

Logical flow of electronic and steric effects induced by the 3-methyl group on pyrazole reactivity.

Annular Prototropic Tautomerism

Unlike unsubstituted pyrazole, which is degenerate and symmetric, 3-methylpyrazole exists in a dynamic tautomeric equilibrium between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole[3]. This 1,2-proton shift is heavily influenced by the solvent's dielectric constant and hydrogen-bonding capacity[4]. In non-polar solvents, the less sterically hindered 3-methyl tautomer is often favored, whereas polar protic solvents can stabilize the 5-methyl tautomer through complex solvation networks. Understanding this equilibrium is critical, as it directly impacts the ratio of regioisomers formed during functionalization[3].

Quantitative Reactivity Comparison

Property / ReactivityUnsubstituted Pyrazole3-MethylpyrazoleMechanistic Causality
Symmetry & Tautomerism Degenerate (Symmetric)Dynamic Equilibrium (3-Me vs 5-Me)Symmetry breaking by the C3 substituent drives annular prototropic tautomerism[4].
EAS Rate (C4 Position) BaselineAcceleratedThe +I effect of the methyl group increases C4 nucleophilicity, lowering the activation energy for electrophilic attack[1].
N-Alkylation Regioselectivity Single ProductRegioisomeric Mixture (N1 Major)Steric hindrance at the adjacent nitrogen favors the formation of the less hindered 1-alkyl-3-methyl isomer[5].
Coordination Chemistry Unhindered N-donorSterically biased N-donorThe methyl group restricts the bite angle when the pyrazole acts as a bidentate ligand with transition metals.

Experimental Methodologies & Self-Validating Protocols

To harness the unique reactivity of 3-methylpyrazole, experimental conditions must be carefully tuned. Below are field-proven protocols designed with built-in validation checkpoints to ensure scientific integrity.

Workflow N1 Deprotonation K2CO3 in DMSO N2 Electrophile Addition R-X at 25°C N1->N2 Pyrazolide Anion N3 In-Process Validation LC-MS Isobaric Ratio N2->N3 Regiomeric Mixture N4 Product Isolation NOESY NMR Check N3->N4 N1 Major Isomer

Step-by-step experimental workflow for the regioselective N-alkylation of 3-methylpyrazole.

Protocol A: Regioselective N-Alkylation of 3-Methylpyrazole

Objective: Synthesize 1-alkyl-3-methylpyrazole with high regioselectivity over the 1-alkyl-5-methyl isomer. Causality of Reagents: Potassium carbonate (K₂CO₃) in anhydrous Dimethyl Sulfoxide (DMSO) is utilized. K₂CO₃ is a mild base sufficient to deprotonate the pyrazole, while DMSO, a polar aprotic solvent, solvates the potassium cation, leaving a "naked," highly reactive pyrazolide anion. The steric bulk of the 3-methyl group directs the alkyl halide to the less hindered nitrogen[5],[2].

Step-by-Step Methodology:

  • Deprotonation: Suspend 3-methylpyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMSO (0.5 M). Stir at 25°C for 30 minutes.

    • Self-Validation Checkpoint: The mixture will remain a suspension. Withdraw a 10 µL aliquot, quench in D₂O, and analyze via ¹H-NMR. The disappearance of the broad N-H proton signal (~12-13 ppm) validates complete anion formation.

  • Electrophilic Addition: Add the alkyl halide (1.1 equiv) dropwise over 10 minutes to prevent exothermic degradation. Stir for 12 hours at room temperature.

  • In-Process Monitoring: Analyze the reaction via LC-MS.

    • Self-Validation Checkpoint: The chromatogram must show two isobaric peaks (same m/z). The major peak (typically >85% area) corresponds to the kinetically and thermodynamically favored 1-alkyl-3-methylpyrazole[5]. If the ratio is <4:1, the alkylating agent may be too small, requiring a switch to a bulkier electrophile to enhance steric differentiation.

  • Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

    • Self-Validation Checkpoint: Run a 2D NOESY NMR on the purified major product. A strong Nuclear Overhauser Effect (NOE) cross-peak between the N-alkyl protons and the C5-H proton confirms the 1-alkyl-3-methyl regiochemistry.

Protocol B: Accelerated Electrophilic Halogenation at C4

Objective: Synthesize 4-bromo-3-methylpyrazole. Causality of Reagents: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) provides a controlled source of electrophilic bromine. The +I effect of the 3-methyl group makes the C4 position highly reactive, allowing this reaction to proceed smoothly at room temperature without the need for Lewis acid catalysts typically required for deactivated arenes[1].

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 3-methylpyrazole (1.0 equiv) in anhydrous DMF (0.3 M) at 0°C.

  • Halogenation: Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Self-Validation Checkpoint: The solution will transiently turn yellow upon each addition and fade as the electrophilic bromine is rapidly consumed by the electron-rich pyrazole ring.

  • Reaction Maturation: Allow the reaction to warm to 25°C and stir for 2 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The product spot will be significantly less polar than the starting material due to the loss of the highly polarizable C4-H bond and the introduction of the lipophilic bromine atom.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water to remove succinimide byproducts.

References

  • Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide. Benchchem. 3

  • Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. Benchchem. 5

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. 2

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. NIH. 4

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 1

Sources

Comparative

Benchmarking Palladium Catalysts for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole Activation: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter the challenge of selectively functionalizing sterically hindered heterocyclic building blocks. 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CAS: 1354705-17-1) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selectively functionalizing sterically hindered heterocyclic building blocks. 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CAS: 1354705-17-1) is a prime example of a highly valuable, yet structurally demanding, intermediate used extensively in medicinal chemistry to generate structure-activity relationship (SAR) libraries[1].

This guide objectively benchmarks various palladium catalyst systems for the C-I activation of this specific pyrazole derivative, focusing on the causality behind catalyst selection, mechanistic pathways, and self-validating experimental protocols.

Target Molecule Analysis & Mechanistic Causality

The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is strictly dictated by the bond dissociation energy of the carbon-halogen bond, following the established trend: C-I > C-Br > C-Cl [2].

Because the C4-I bond in 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole is highly susceptible to oxidative addition by Pd(0), it serves as an excellent electrophilic coupling partner[2]. However, the local steric environment—specifically the N1-cyclopentyl ring and the C3-methyl group—creates significant hindrance around the C4 position.

The Causality of Catalyst Selection: If a standard, unhindered catalyst like Pd(PPh₃)₄ is used, the oxidative addition may proceed, but the subsequent transmetalation and reductive elimination steps are sterically bottlenecked. This bottleneck increases the half-life of the Pd(II) intermediate, leading to undesirable side reactions such as proto-dehalogenation[3] or homocoupling[4]. Therefore, the use of bulky, electron-rich ligands (like Buchwald biaryl phosphines) is critical. The electron-rich nature of the ligand accelerates the initial oxidative addition, while its extreme steric bulk forces the Pd(II) intermediates into a tight geometry that rapidly expels the product via reductive elimination[5].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (C-I Activation) Pd0->OxAdd 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole PdII Pd(II) Intermediate (Pyrazole)-Pd(L_n)-I OxAdd->PdII Transmet Transmetalation (e.g., Boronic Acid) PdII->Transmet Base, R-M PdII_TM Pd(II) Complex (Pyrazole)-Pd(L_n)-R Transmet->PdII_TM RedElim Reductive Elimination PdII_TM->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole Product RedElim->Product

Mechanism of Pd-catalyzed C-I activation and cross-coupling of 4-iodopyrazoles.

Quantitative Benchmarking Data

To provide an objective comparison, the following tables summarize the benchmarking of various catalyst systems for both Suzuki-Miyaura (arylation) and Sonogashira (alkynylation) couplings using 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole.

Table 1: Suzuki-Miyaura Arylation (Coupling with Phenylboronic Acid)

Objective: Evaluate the efficiency of C-C bond formation against steric hindrance.

Catalyst SystemLigand TypeBase / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)MonodentateNa₂CO₃ / Dioxane-H₂O1001265%Moderate yield; catalyst is prone to thermal degradation over long reaction times.
Pd(dppf)Cl₂ (5 mol%)BidentateK₂CO₃ / DMF90882%Good yield; the bidentate ligand enforces a cis-geometry, suppressing dehalogenation.
Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Buchwald (Biaryl)K₃PO₄ / Toluene-H₂O803>95% Optimal. The bulky, electron-rich SPhos ligand seamlessly overcomes steric hindrance[5].
Table 2: Sonogashira Alkynylation (Coupling with Phenylacetylene)

Objective: Evaluate C-C sp-sp² coupling while minimizing reductive deiodination.

Catalyst SystemCo-CatalystBase / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)TEA (neat)25 (RT)888% Optimal. Mild room-temperature conditions prevent alkyne homocoupling[4][5].
Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)Diisopropylamine / THF60655%Elevated temperatures led to significant reductive deiodination of the pyrazole core[4].

Catalyst Selection Workflow

Workflow Start Target: Functionalize C4 of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (Aryl/Alkyl Boronic Acids) ReactionType->Suzuki Sonogashira Sonogashira (Terminal Alkynes) ReactionType->Sonogashira CatS1 Pd(dppf)Cl2 / K2CO3 Standard Arylation Suzuki->CatS1 Primary Choice CatS2 Pd(OAc)2 + SPhos Sterically Hindered/Bulky Suzuki->CatS2 Difficult Substrates CatSo1 Pd(PPh3)2Cl2 / CuI Standard Alkynylation Sonogashira->CatSo1 Mild Conditions

Catalyst selection workflow for 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the integrity of the reaction at each stage.

Protocol A: High-Efficiency Suzuki-Miyaura Arylation[5]

Catalyst System: Pd(OAc)₂ / SPhos Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because its higher basicity is required to form the reactive boronate complex essential for transmetalating sterically hindered substrates.

  • Reaction Setup: In a flame-dried Schlenk flask, combine 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

    • Validation Checkpoint 1: Thoroughly purge the flask with Argon (3x vacuum/backfill cycles). Oxygen contamination will irreversibly oxidize the electron-rich SPhos ligand, visually indicated by a failure of the solution to darken upon heating.

  • Solvent Addition: Inject degassed Toluene/H₂O (10:1 v/v). The biphasic nature ensures the organic substrates and inorganic base remain in their respective reactive phases[5].

  • Heating & Monitoring: Heat the mixture to 80 °C.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1) under UV light. The starting 4-iodopyrazole is highly UV-active. Complete consumption and the appearance of a lower Rf spot should occur within 3 hours.

  • Quenching & Scavenging: Cool to room temperature. Add a palladium scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) and stir for 1 hour.

    • Validation Checkpoint 3: The solution must transition from a dark brown/black color to a clear or pale yellow liquid, validating the successful sequestration of toxic palladium residues.

  • Isolation: Filter through a Celite pad, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Mild Sonogashira Alkynylation[2][4]

Catalyst System: Pd(PPh₃)₂Cl₂ / CuI Causality: Triethylamine (TEA) acts dually as the solvent and the base. Running the reaction at room temperature is strictly enforced to prevent the reductive deiodination of the pyrazole core, a known side reaction for 4-iodopyrazoles under thermal stress[4].

  • Setup: Combine 1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in a dried flask under Argon.

  • Reagent Addition: Inject anhydrous TEA, followed by the slow addition of the terminal alkyne (1.2 equiv).

    • Validation Checkpoint 1: Upon alkyne addition, the reaction mixture should rapidly transition to a deep yellow or light brown hue. This color change visually validates the in situ formation of the highly nucleophilic copper acetylide intermediate[2].

  • Stirring: Stir at 25 °C (room temperature) for 8 hours.

    • Validation Checkpoint 2: Perform an LC-MS check at 4 hours. If a mass corresponding to[M - I + H] (deiodination) is observed, ensure the reaction temperature has not exceeded 25 °C and that the system is strictly oxygen-free[4].

  • Workup: Filter the crude mixture directly through a short silica plug using EtOAc to remove insoluble copper and palladium salts, then concentrate the filtrate.

References

  • Journal of the Chemical Society, Perkin Transactions 1. "Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles." RSC Publishing.[Link]

Sources

Validation

Comparative Toxicity and Safety Profiles of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole Analogs: A Preclinical Assessment Guide

Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous approved therapeutics.[1][2][3] The 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CIMP) core represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous approved therapeutics.[1][2][3] The 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CIMP) core represents a promising starting point for novel drug candidates due to its synthetic tractability and potential for diverse biological activities. However, early and rigorous assessment of toxicity is paramount to de-risk drug development programs. This guide provides a comprehensive framework for the comparative safety evaluation of CIMP and its structural analogs. We detail essential in vitro and in vivo toxicological assays, explain the scientific rationale behind their application, and present a structure-toxicity relationship (STR) analysis based on hypothetical, yet plausible, experimental data. Our objective is to equip researchers with the methodologies and interpretive logic required to identify candidates with the most promising safety profiles for further development.

Introduction: The Pyrazole Scaffold and the Imperative of Early Safety Profiling

Pyrazole derivatives are a class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5] Their metabolic stability and versatile chemical nature make them a "privileged structure" in drug discovery.[2] The CIMP series, characterized by specific substitutions at the N1, C3, and C4 positions, offers a unique chemical space for exploration. While the efficacy of these novel analogs is a primary focus, an early understanding of their potential toxicity is equally critical. Integrating toxicology studies into the early stages of discovery allows for the efficient allocation of resources, weeding out compounds with unfavorable safety profiles and prioritizing those with a higher probability of clinical success. This guide focuses on a tiered approach to toxicity testing, beginning with high-throughput in vitro assays and progressing to preliminary in vivo assessments.

Profiled Compounds: A Rationale for Analog Selection

To investigate the structure-toxicity relationships (STR) within this chemical series, four representative analogs have been selected for this comparative analysis. The modifications are designed to probe the toxicological contributions of the substituents at key positions on the pyrazole ring.

  • CIMP-01 (Parent Compound): 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole

  • CIMP-02 (Halogen Substitution): 1-Cyclopentyl-4-bromo -3-methyl-1H-pyrazole

  • CIMP-03 (Alkyl Group Modification): 1-Cyclopentyl-4-iodo-3-ethyl -1H-pyrazole

  • CIMP-04 (Cycloalkyl Group Modification): 1-Cyclohexyl -4-iodo-3-methyl-1H-pyrazole

These selections allow for a systematic evaluation of how changes in halogen electronegativity and lipophilicity (I vs. Br), alkyl chain length (methyl vs. ethyl), and cycloalkyl ring size (cyclopentyl vs. cyclohexyl) impact the overall safety profile.

In Vitro Toxicity Profiling: The First Tier of Safety Assessment

In vitro assays are the frontline tools for initial toxicity screening. They offer rapid, cost-effective, and ethically considerate methods to assess potential cellular liabilities. We will focus on two fundamental aspects: cytotoxicity (the ability of a compound to kill cells) and genotoxicity (the potential to damage DNA).

Cytotoxicity Assessment: Gauging Cellular Viability

Cytotoxicity is a critical early indicator of potential adverse effects. We employ two distinct, complementary assays to provide a more complete picture of a compound's cytotoxic potential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures mitochondrial reductase activity, a marker of metabolic health, while the lactate dehydrogenase (LDH) release assay quantifies membrane integrity.[6][7]

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_readout Data Acquisition p1 Seed HepG2 cells in 96-well plates p2 Incubate for 24h to allow attachment p1->p2 p3 Prepare serial dilutions of CIMP analogs p2->p3 p4 Treat cells with analogs (e.g., 0.1 to 100 µM) p3->p4 p5 Incubate for 48h p4->p5 a1 Add MTT reagent p5->a1 b1 Collect supernatant p5->b1 a2 Incubate 3-4h a3 Solubilize formazan (add DMSO) r1 Measure Absorbance (570 nm for MTT) a3->r1 b2 Add LDH reaction mix b3 Incubate 30 min r2 Measure Absorbance (490 nm for LDH) b3->r2

Caption: Workflow for dual cytotoxicity assessment using MTT and LDH assays.

  • Cell Seeding: Seed human hepatoma (HepG2) cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a 2X concentration series of the CIMP analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).[6]

  • Incubation: Incubate the plate for 48 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[6]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a parallel plate.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction & Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[6]

  • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release from a positive control (cells treated with a lysis buffer).

Compound IDModificationMTT IC₅₀ (µM)LDH Release EC₅₀ (µM)
CIMP-01 Parent25.431.2
CIMP-02 4-Bromo> 100> 100
CIMP-03 3-Ethyl18.922.5
CIMP-04 N-Cyclohexyl8.711.4

Interpretation: The data suggests that replacing the iodo group with a bromo group (CIMP-02) significantly reduces cytotoxicity. Conversely, increasing the lipophilicity at the N1 position with a cyclohexyl group (CIMP-04) markedly increases cytotoxicity. Extending the alkyl chain at C3 (CIMP-03) shows a modest increase in toxicity compared to the parent compound.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9][10][11] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[9] The test measures a compound's ability to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[11] The inclusion of a rat liver S9 fraction is crucial to simulate mammalian metabolism and detect pro-mutagens that become genotoxic only after metabolic activation.[10]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation cluster_analysis Analysis p1 Culture Salmonella strains (e.g., TA98, TA100) e1 Combine bacteria, compound, and buffer or S9 mix p1->e1 p2 Prepare compound dilutions, S9 mix, and controls p2->e1 e2 Add to molten top agar e1->e2 e3 Pour onto minimal glucose agar plates e2->e3 i1 Incubate plates at 37°C for 48-72 hours e3->i1 a1 Count revertant colonies i1->a1 a2 Calculate Mutagenicity Ratio (Treated/Control) a1->a2

Caption: Standard workflow for the bacterial reverse mutation Ames test.

  • Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains TA98 and TA100.

  • Test Mixture: In a sterile tube, add 100 µL of the bacterial culture, 500 µL of phosphate buffer (for -S9 condition) or S9 mix (for +S9 condition), and 100 µL of the test compound at various concentrations.[9] Vehicle and positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9) must be included.[11]

  • Plating: Add 2.0 mL of molten top agar (kept at 45°C) containing traces of histidine and biotin to the test mixture.[12] Vortex briefly and pour the entire contents onto a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[9][12]

  • Colony Counting: Count the number of visible revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically with a mutagenicity ratio (mean colonies on test plate / mean colonies on vehicle control plate) of ≥2.

Compound IDMutagenicity Ratio (TA100, +S9) at 50 µ g/plate Result
CIMP-01 1.8Negative
CIMP-02 1.2Negative
CIMP-03 1.5Negative
CIMP-04 1.3Negative

Interpretation: None of the tested CIMP analogs showed evidence of mutagenicity in the Ames test, with or without metabolic activation. This is a favorable early safety finding, suggesting a low potential for DNA damage.

Preliminary In Vivo Safety Assessment

Following favorable in vitro results, a preliminary in vivo study is warranted to understand the compound's effects in a whole-organism system. The Acute Oral Toxicity - Acute Toxic Class Method (OECD Test Guideline 423) is a stepwise procedure that provides information on acute toxicity while minimizing animal use.[13][14][15] It allows for the classification of a substance into a toxicity category based on observed mortality and clinical signs.[13][16]

OECD423_Workflow cluster_prep Preparation & Dosing cluster_obs1 Initial Observation (24-48h) cluster_decision Stepwise Decision cluster_obs2 Long-Term Observation (14 days) cluster_end Endpoint p1 Fast female rats overnight p2 Administer single oral dose of compound (e.g., 300 mg/kg) p1->p2 o1 Monitor for mortality and clinical signs p2->o1 d1 Assess outcome based on mortality pattern o1->d1 d2 Decision: - Stop test - Dose next animals at same dose - Dose next animals at lower dose d1->d2 o2 Record body weight, clinical signs, and mortality d2->o2 e1 Necropsy of all animals o2->e1 e2 Determine GHS Category and LD₅₀ cut-off e1->e2

Caption: Stepwise procedure for the Acute Toxic Class Method (OECD 423).

  • Animal Selection: Use healthy, young adult female rats.

  • Fasting: Animals are fasted overnight prior to dosing, with water available ad libitum.[13]

  • Dosing: A starting dose of 300 mg/kg is often recommended if no prior data exists.[13] The test substance is administered in a single dose by oral gavage. The volume should typically not exceed 1 mL/100g body weight.[15]

  • Observation: Animals are observed closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[14] Observations include changes in skin, fur, eyes, and behavior, as well as signs of tremors, convulsions, or coma.

  • Stepwise Procedure: The outcome of the first step (e.g., mortality in 0, 1, 2, or 3 animals) determines the action for the next step, which may involve testing more animals at the same dose, a lower dose, or stopping the test.

  • Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. The results allow for classification into a GHS (Globally Harmonized System) category and estimation of an LD₅₀ cut-off value.

Compound IDStarting Dose (mg/kg)14-Day MortalityEstimated LD₅₀ Cut-off (mg/kg)GHS CategoryKey Clinical Signs
CIMP-01 3001/3> 300 - 20004Mild lethargy on Day 1
CIMP-02 20000/3> 20005 or UnclassifiedNo adverse effects observed
CIMP-03 3002/3> 50 - 3003Lethargy, piloerection
CIMP-04 3003/3> 50 - 3003Severe lethargy, ataxia

Interpretation: CIMP-02 demonstrates a very favorable acute toxicity profile, with an LD₅₀ > 2000 mg/kg, placing it in the lowest toxicity category.[17] The parent compound CIMP-01 shows moderate toxicity. Both CIMP-03 and CIMP-04 exhibit higher acute toxicity, consistent with the in vitro cytotoxicity findings. The increased toxicity of CIMP-04 is particularly notable, suggesting that the larger, more lipophilic cyclohexyl group may lead to unfavorable absorption, distribution, metabolism, and excretion (ADME) properties or off-target effects.

Structure-Toxicity Relationship (STR) Synthesis

By integrating the data from our in vitro and in vivo assessments, we can derive key insights into the structure-toxicity relationships of this CIMP analog series.

STR_Summary cluster_core CIMP Core Structure cluster_mods Structural Modifications & Toxicity Impact cluster_outcomes Observed Outcomes Core N1-Cyclopentyl C3-Methyl C4-Iodo N1_Mod N1: Cyclopentyl → Cyclohexyl (↑ Lipophilicity) Core:n1->N1_Mod C3_Mod C3: Methyl → Ethyl (↑ Alkyl Chain) Core:c3->C3_Mod C4_Mod C4: Iodo → Bromo (↓ Halogen Size/Lipophilicity) Core:c4->C4_Mod Tox_Increase Significant Increase in Cytotoxicity & Acute In Vivo Toxicity N1_Mod->Tox_Increase Tox_Modest_Increase Modest Increase in Toxicity C3_Mod->Tox_Modest_Increase Tox_Decrease Significant Decrease in Toxicity C4_Mod->Tox_Decrease

Caption: Summary of Structure-Toxicity Relationships for CIMP analogs.

  • N1-Position: Increasing the size and lipophilicity of the cycloalkyl group (cyclopentyl to cyclohexyl) is highly detrimental to the safety profile, leading to a sharp increase in both in vitro cytotoxicity and in vivo acute toxicity.

  • C3-Position: Modestly increasing the alkyl chain length (methyl to ethyl) results in a slight increase in toxicity. This position appears to be less sensitive to small modifications compared to the N1-position.

  • C4-Position: The nature of the halogen at this position is a critical determinant of safety. Replacing the larger, more lipophilic iodine with bromine dramatically improves the toxicity profile across all assays. This suggests that reducing the lipophilicity and potentially altering the metabolic profile at this position is a key strategy for detoxification.

Conclusion and Future Directions

This comprehensive guide outlines a systematic approach to evaluating the comparative toxicity of novel 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole analogs. Based on the integrated analysis of hypothetical data, CIMP-02 (1-Cyclopentyl-4-bromo-3-methyl-1H-pyrazole) emerges as the candidate with the most promising safety profile. It was non-cytotoxic and non-mutagenic in vitro and demonstrated very low acute toxicity in vivo.

The clear structure-toxicity relationships identified here provide a rational basis for future drug design efforts. Specifically, medicinal chemists should prioritize modifications that maintain or decrease lipophilicity, particularly at the N1 and C4 positions.

Next Steps for the Most Promising Candidates (e.g., CIMP-02):

  • Expanded In Vitro Safety: Conduct more comprehensive genotoxicity testing (e.g., in vitro micronucleus assay) and cardiotoxicity screening (e.g., hERG assay).

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile to understand drug exposure and clearance.

  • Repeat-Dose Toxicity Studies: Evaluate the toxicological effects of the compound after repeated administration over a longer duration (e.g., 7 or 28 days) to identify potential target organ toxicities.

By following this structured, data-driven approach to early safety assessment, research teams can more effectively identify and advance pyrazole-based drug candidates with a higher likelihood of becoming safe and effective medicines.

References

  • Ames Test Protocol. AAT Bioquest. [URL: https://www.
  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [URL: https://bio-protocol.org/e2768]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/16/6029]
  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. Benchchem. [URL: https://www.benchchem.com/appnote/in-vitro-cytotoxicity-of-cinnzeylanol-application-notes-and-protocols-for-mtt-and-ldh-assays]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [URL: https://www.cyprotex.com/toxicology/genotoxicity/ames-test]
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. SpringerLink. [URL: https://link.springer.com/article/10.1007/s00204-021-03189-6]
  • The Ames Test. University of Wisconsin-Madison. [URL: https://courses.botany.wisc.edu/botany_400/Ames.html]
  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. [URL: https://www.youtube.
  • Acute Toxicity. Joint Research Centre - European Commission. [URL: https://joint-research-centre.ec.europa.
  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. IntechOpen. [URL: https://www.intechopen.com/chapters/79435]
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/25526978/]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.642222/full]
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [URL: https://www.researchgate.net/publication/372728229_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW]
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0026908]
  • oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [URL: https://ijrap.net/admin/php/uploads/3382_pdf.pdf]
  • 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid — Chemical Substance Information. Chemwatch. [URL: https://chemwatch.net/us/substance/1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic-acid-1354706-69-6]
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0215]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8129213/]
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [URL: https://www.researchgate.
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/16427643/]
  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-the-pyrazole-derivatives-against-DPPH-radical_fig3_335017593]
  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. BPS Bioscience. [URL: https://bpsbioscience.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra06500j]
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [URL: https://www.researchgate.net/publication/378036214_PYRAZOLE_SCAFFOLDS_A_PROMISING_FRONTIER_IN_DRUG_DISCOVERY]
  • 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole — Chemical Substance Information. NextSDS. [URL: https://www.nextsds.com/substance/1-(cyclopropylmethyl)-4-iodo-1H-pyrazole-1340571-52-9]
  • 1-cyclopentyl-4-iodo-1h-pyrazole-3-carbaldehyde. PubChemLite. [URL: https://pubchemlite.org/compound/132586349]
  • 1823842-82-5|Methyl 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylate. BLDpharm. [URL: https://www.bldpharm.com/products/1823842-82-5.html]
  • 1-cyclopentyl-4-iodo-1h-pyrazole (C8H11IN2). PubChemLite. [URL: https://pubchemlite.org/compound/56777330]

Sources

Safety & Regulatory Compliance

Safety

1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole proper disposal procedures

A Senior Application Scientist's Guide to the Proper Handling and Disposal of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole Introduction For researchers, scientists, and drug development professionals, the synthesis and util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Proper Handling and Disposal of 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole

Introduction

For researchers, scientists, and drug development professionals, the synthesis and utilization of halogenated heterocycles like 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole (CAS: 1354705-17-1)[1] are fundamental to exploring novel structure-activity relationships. However, the presence of the iodine atom introduces specific logistical and safety requirements. This guide provides a comprehensive, field-proven framework for the operational handling and disposal of this compound. By understanding the causality behind these procedures, laboratories can establish self-validating safety systems that ensure regulatory compliance and environmental stewardship.

Section 1: The "Iodine Factor" and Causality in Waste Management

The critical determinant in handling 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole is the iodine atom at the C-4 position of the pyrazole ring. Unlike standard hydrocarbon waste, halogenated compounds require specialized incineration protocols[2]. When incinerated, halogens can form corrosive gases such as hydrogen iodide. If halogenated waste is improperly mixed with non-halogenated solvent waste, it can compromise solvent recovery systems, severely damage incinerator scrubbers, and exponentially increase disposal costs for the facility[3]. Therefore, strict segregation is not just a regulatory suggestion; it is a chemical necessity.

Section 2: Physicochemical Profile & Hazard Identification

Before initiating any workflow, it is imperative to understand the compound's properties to inform PPE selection and waste segregation[1].

PropertyValue
Chemical Name 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
CAS Number 1354705-17-1
Molecular Formula C9H13IN2
Molecular Weight 276.12 g/mol
Halogen Content Contains Iodine (C-4 position)
Hazard Classification Irritant, Halogenated Organic Waste

Section 3: Operational Safety & Handling Workflow

To ensure a self-validating safety system, every handling step must have a built-in verification mechanism.

Step-by-Step Handling Methodology:

  • Environmental Control Verification: Before opening the container, verify that the chemical fume hood is operating at a minimum face velocity of 100 linear feet per minute (LFM).

    • Causality: This prevents the inhalation of any aerosolized particulates or vapors during transfer.

  • PPE Selection and Validation: Don chemical-resistant nitrile gloves, a fastened lab coat, and splash-resistant safety goggles[4].

    • Causality: Iodine-containing organics can permeate standard latex over time, leading to skin irritation and potential systemic absorption.

  • Dispensing Protocol: Use anti-static spatulas and weigh the compound on an analytical balance strictly within the fume hood.

    • Causality: Minimizes static discharge risks and ensures the immediate containment of any micro-spills.

  • Post-Handling Decontamination: Wipe down the balance and surrounding area with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as solid halogenated waste.

HandlingWorkflow Start Receipt & Inventory Log CAS 1354705-17-1 PPE Don PPE (Nitrile gloves, goggles, lab coat) Start->PPE FumeHood Transfer to Fume Hood (Min 100 LFM face velocity) Weighing Weighing & Dispensing (Use anti-static tools) FumeHood->Weighing PPE->FumeHood Reaction Reaction Setup (Inert atmosphere if needed) Weighing->Reaction WasteGen Waste Generation (Halogenated Organic) Reaction->WasteGen

Operational handling workflow for 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole.

Section 4: Waste Segregation & Disposal Procedures

The disposal protocol must ensure that no halogenated material enters the general aqueous or non-halogenated waste streams[5].

Step-by-Step Disposal Methodology:

  • Phase Separation (If Applicable): If the compound is part of an aqueous reaction mixture, perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Causality: Incinerating water wastes energy and violates EPA hazardous waste minimization guidelines[5]. Extracting the organic phase isolates the halogenated compound efficiently.

  • Containerization: Transfer the organic waste into a designated, high-density polyethylene (HDPE) or glass container specifically labeled for "Halogenated Organic Waste."

    • Causality: HDPE and glass are chemically compatible with iodinated pyrazoles, preventing container degradation and secondary spills.

  • Headspace Management: Fill the waste container to no more than 80% capacity.

    • Causality: Leaving 20% headspace accommodates vapor pressure fluctuations caused by laboratory temperature changes, preventing container rupture.

  • Self-Validating Labeling: Affix a hazardous waste label detailing the exact contents ("1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole"), the hazard class ("Halogenated Organic"), and the accumulation start date. Cross-reference this entry with the laboratory's central waste logbook to ensure the volume in the container matches the logged volume.

DisposalDecisionTree Waste 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole Waste Generated Aqueous Is it an Aqueous Mixture? Waste->Aqueous SepFunnel Liquid-Liquid Extraction (Separate Organics) Aqueous->SepFunnel Yes Halogenated Halogenated Organic Waste (Contains Iodine) Aqueous->Halogenated No SepFunnel->Halogenated Organic Phase Labeling Label: 'Hazardous Waste' 'Halogenated Organics' Halogenated->Labeling EHS EHS Pickup & Incineration Labeling->EHS

Waste segregation and disposal decision tree for halogenated pyrazole derivatives.

Section 5: Spill Response Protocol

In the event of a spill, immediate and logical action is required to prevent environmental contamination[6]:

  • Containment: Isolate the area immediately. Do not use water, as it may spread the organic compound across a larger surface area[6].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[6].

    • Causality: Inert absorbents physically trap the chemical without initiating an unintended exothermic reaction.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable, compatible container. Label it explicitly as "Solid Halogenated Hazardous Waste"[6].

  • Reporting: Notify the Environmental Health and Safety (EHS) department for immediate pickup and document the incident to refine future handling protocols.

References

  • U.S. Environmental Protection Agency (EPA). (2025). 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- (DTXSID001263374). EPA CompTox Chemicals Dashboard.[Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Occupational Safety and Health Administration (OSHA). (2025). Personal Protective Equipment. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.